N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound belonging to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a thiazine ring fused with benzene rings, a bromophenyl group, and a carboxamide group, making it a unique and potentially valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting with the preparation of the thiazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzothiazole with 2-bromoacetophenone in the presence of a base like sodium methoxide can yield the desired thiazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as copper iodide, to facilitate intramolecular coupling reactions . Additionally, green synthesis approaches using environmentally friendly catalysts like zinc oxide nanoparticles have been explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring and the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it a valuable tool for biological research.
Medicine: Potential therapeutic applications include the development of new drugs for treating infections and cancer.
Industry: The compound can be used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to key proteins. For example, it could act as an inhibitor of DNA gyrase or other essential enzymes in microbial cells, leading to cell death . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness
N-(2-bromophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and structural features. The presence of the bromophenyl group and the carboxamide moiety distinguishes it from other thiazine derivatives, potentially leading to unique biological activities and applications .
Properties
Molecular Formula |
C20H15BrN2O3S |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C20H15BrN2O3S/c1-23-18-11-10-13(20(24)22-17-8-4-3-7-16(17)21)12-15(18)14-6-2-5-9-19(14)27(23,25)26/h2-12H,1H3,(H,22,24) |
InChI Key |
CIRZEVYFAZJNIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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